molecular formula C23H26ClN3O B11412971 N-{2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide

N-{2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide

Cat. No.: B11412971
M. Wt: 395.9 g/mol
InChI Key: OGGJYPQCXXMZLP-UHFFFAOYSA-N
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Description

N-(2-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a benzodiazole ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzodiazole ring and the cyclohexanecarboxamide moiety contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzylamine with 2-(2-bromoethyl)-1H-benzodiazole under basic conditions to form the intermediate. This intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodiazole ring and the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorophenyl)-maleimide: Shares the chlorophenyl group but differs in the core structure.

    1-(3-Chlorophenyl)piperazine: Contains the chlorophenyl group and piperazine ring, used in different therapeutic contexts.

    N-(3-Chloro-4-methylphenyl)cyclohexanecarboxamide: Similar structure with a methyl group addition.

Uniqueness

N-(2-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE is unique due to its combination of the benzodiazole ring and cyclohexanecarboxamide moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C23H26ClN3O

Molecular Weight

395.9 g/mol

IUPAC Name

N-[2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

InChI

InChI=1S/C23H26ClN3O/c24-19-10-6-7-17(15-19)16-27-21-12-5-4-11-20(21)26-22(27)13-14-25-23(28)18-8-2-1-3-9-18/h4-7,10-12,15,18H,1-3,8-9,13-14,16H2,(H,25,28)

InChI Key

OGGJYPQCXXMZLP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl

Origin of Product

United States

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